molecular formula C15H17NOS B5233913 1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE

1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5233913
M. Wt: 259.4 g/mol
InChI Key: OXNZNQLYLGJSED-UHFFFAOYSA-N
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Description

1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 1-benzothiophen-3-ylmethanone with 4-methylpiperidine under specific conditions. One common method involves the use of triisopropylchlorosilane as a reagent in the presence of an aromatic or heteroaromatic aldehyde . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. For example, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZOTHIOPHEN-3-YL(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of the benzothiophene and piperidine moieties, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

1-benzothiophen-3-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-11-6-8-16(9-7-11)15(17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZNQLYLGJSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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